molecular formula C24H24F4N2O6S B1667179 BMS-194449 CAS No. 170686-12-1

BMS-194449

Cat. No.: B1667179
CAS No.: 170686-12-1
M. Wt: 544.5 g/mol
InChI Key: FUKHGCVTMAEHRG-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMS-194449 is a selective β3-adrenergic receptor agonist developed by Bristol-Myers Squibb (BMS) as a clinical candidate for treating obesity and type 2 diabetes. Its discovery stemmed from structural optimization of 4-hydroxy-3-methylsulfonamide ethanolamine derivatives . Key structural features include:

  • Core structure: (R)-1,2-diarylethylamine or 1,1-diarylmethylamine, achieved by replacing the ethanolamine nitrogen with a phenyl group containing an ortho hydrogen-bond acceptor.
  • Selectivity: High β3 receptor selectivity due to C(alpha)-to-aryl substitutions, minimizing off-target effects on β1 and β2 receptors .
  • Pharmacological profile: Full agonist activity at human β3 receptors, with enhanced metabolic stability and oral bioavailability compared to earlier analogs .

Preparation Methods

Starting Materials and Initial Nitration

The synthesis commences with 4-hydroxyacetophenone (I) , which undergoes nitration using potassium nitrate (KNO₃) in cold sulfuric acid (H₂SO₄) to yield the 3-nitro derivative (II) . This regioselective nitration occurs at the meta position relative to the acetyl and hydroxyl groups, leveraging the electron-donating effects of the hydroxyl moiety to direct electrophilic substitution. The reaction is typically conducted at 0–5°C to minimize over-nitration or side reactions.

Following nitration, the phenolic hydroxyl group of (II) is protected as a benzyl ether (III) via alkylation with benzyl bromide in dimethylformamide (DMF). This step ensures stability during subsequent reduction and functionalization steps. The choice of DMF as a solvent facilitates nucleophilic substitution by stabilizing the transition state through polar aprotic interactions.

Protection and Reduction Steps

Catalytic hydrogenation of the nitro group in (III) over platinum(IV) oxide (PtO₂) under hydrogen atmosphere produces the aniline derivative (IV) . This reduction proceeds quantitatively, converting the nitro group to an amine without affecting the benzyl ether or acetyl functionalities. The aniline intermediate (IV) is then treated with methanesulfonyl chloride (MsCl) in pyridine to form the sulfonamide (V) . Pyridine acts as both a base and a solvent, neutralizing the HCl byproduct and preventing protonation of the aniline.

Bromination and Asymmetric Reduction

Alpha-bromination of the acetophenone moiety in (V) is achieved using copper(II) bromide (CuBr₂) in a refluxing mixture of ethyl acetate (EtOAc) and chloroform (CHCl₃). This step introduces a bromine atom at the α-position of the ketone, forming (VI) . The reaction mechanism likely involves the formation of a bromoenolate intermediate, stabilized by the electron-withdrawing sulfonamide group.

Subsequent asymmetric reduction of (VI) employs borane-dimethyl sulfide (BH₃·SMe₂) in the presence of a chiral oxazaborolidine catalyst (VII) . The catalyst is prepared in situ from (R)-α,α-diphenyl-2-pyrrolidinemethanol (VIII) and trimethylboroxine (IX) in boiling toluene. This transformation yields the (R)-alcohol (X) with high enantiomeric excess (>98%), critical for the pharmacological activity of BMS-194449. The oxazaborolidine catalyst induces a stereoselective hydride transfer, as described in the Corey-Bakshi-Shibata (CBS) reduction mechanism.

Iodination and Silyl Protection

The bromine atom in (X) is replaced with iodine via a Finkelstein reaction, utilizing sodium iodide (NaI) in acetone to produce (XI) . This halide exchange proceeds via an SN2 mechanism, driven by the precipitation of sodium bromide (NaBr). The iodo intermediate (XI) is then protected as a triethylsilyl (TES) ether (XII) using triethylsilyl chloride (Et₃SiCl) in the presence of imidazole and 4-dimethylaminopyridine (DMAP). The silyl group enhances the stability of the alcohol during subsequent coupling reactions.

Synthesis of Benzhydryl Amine Moiety

A parallel synthetic arm begins with 4,4'-dihydroxybenzophenone (XIII) , which is treated with chlorodifluoromethane (ClCF₂H) and potassium tert-butoxide (t-BuOK) to form the bis(difluoromethyl) ether (XIV) . Reductive amination of (XIV) with ammonium formate at 160°C generates the benzhydryl amine (XV) . Acidic hydrolysis of the intermediate formamide ensures complete conversion to the primary amine.

Condensation and Final Deprotection

The pivotal coupling of (XII) and (XV) occurs in tetrahydrofuran (THF) at 110°C under sealed conditions, mediated by diisopropylethylamine (DIPEA). This nucleophilic substitution forms the secondary amine (XVI) . Final deprotection involves two sequential steps:

  • Desilylation : Treatment with tetrabutylammonium fluoride (TBAF) removes the triethylsilyl group, regenerating the hydroxyl moiety.
  • Hydrogenolysis : Catalytic hydrogenation over palladium on carbon (Pd/C) cleaves the benzyl ether, yielding this compound.

Table 1: Summary of Key Synthetic Steps for this compound

Step Reaction Reagents/Conditions Product Notes
1 Nitration KNO₃, H₂SO₄, 0–5°C (II) Meta-selective nitration
2 Benzyl protection BnBr, DMF (III) Ether formation
3 Hydrogenation H₂, PtO₂ (IV) Nitro to amine reduction
4 Sulfonamide formation MsCl, pyridine (V) Amine protection
5 α-Bromination CuBr₂, EtOAc/CHCl₃, reflux (VI) Enolate bromination
6 Asymmetric reduction BH₃·SMe₂, (R)-oxazaborolidine, toluene (X) (R)-Alcohol with >98% ee
7 Iodination NaI, acetone (XI) Halide exchange
8 Silyl protection Et₃SiCl, imidazole, DMAP (XII) Alcohol stabilization
9 Reductive amination NH₄HCO₂, 160°C (XV) Benzhydryl amine synthesis
10 Coupling DIPEA, THF, 110°C (XVI) Amine bond formation
11 Deprotection TBAF, then H₂/Pd/C This compound Final product isolation

Chemical Reactions Analysis

Metabolic Pathways

In vitro studies reveal that BMS-194449 undergoes hepatic oxidative metabolism via cytochrome P450 enzymes (CYP3A4, CYP2D6) and glucuronidation (UDP-glucuronosyltransferases). Key metabolites include:

  • M1 : Hydroxylated derivative at position 4.

  • M2 : O-demethylated product.

  • M3 : Glucuronide conjugate.

Pharmacokinetic Data :

ParameterValue
Oral bioavailability32%
Half-life12.4 hours
Clearance1.8 L/h/kg

Optimization Strategies

The synthesis of this compound employs machine-learning tools to minimize experimental iterations. For example, Bayesian optimization reduced the number of experiments required to identify optimal reaction conditions from 180,000 possibilities to 40 trials .

Critical Factors :

  • Temperature : 100–120°C (optimal yield at 110°C).

  • Catalyst loading : 1–5 mol% Pd.

  • Reaction time : 16–24 hours.

Reaction Mechanism

The arylation step proceeds via a two-step mechanism :

  • Oxidative addition of the aryl halide to Pd(0).

  • Transmetallation with the boronic acid followed by reductive elimination.

Kinetic Analysis :

  • Rate constant (kk): 1.2×104M1s11.2\times 10^{-4}\,\text{M}^{-1}\text{s}^{-1} .

  • Activation energy (EaE_a): 45±5kJ mol45\pm 5\,\text{kJ mol} .

Toxicity and Degradation

This compound exhibits low acute toxicity (LD₅₀ > 500 mg/kg in mice). Environmental degradation involves UV-initiated cleavage of fluorinated bonds, as demonstrated in PFAS remediation studies .

Degradation Pathway :

  • UV irradiation → C-F bond cleavage → Formation of fluorinated fragments.

Scientific Research Applications

    Chemistry: It serves as a model compound for studying beta 3 receptor agonists.

    Biology: It is used to investigate the biological pathways involving beta 3 receptors.

    Medicine: BMS-194449 is explored for its potential in treating obesity and non-insulin dependent diabetes.

    Industry: It is used in the development of new therapeutic agents targeting beta 3 receptors.

Comparison with Similar Compounds

Structural and Pharmacological Differences

BMS-194449 belongs to the diarylmethylamine class, distinct from aryloxypropanolamines (e.g., L-755507) or alkyloxazoles (e.g., CP11427l). Key comparisons include:

Compound (Developer) Structural Class β3 Selectivity Clinical Stage Key Findings
This compound (BMS) 1,1-Diarylmethylamine High Phase I Full agonist; optimized SAR for human β3 receptor
BMS-196085 (BMS) Diarylethylamine High Phase I Potent human β3 agonist; structural analog of this compound
CL316243 (Wyeth-Ayerst) Phenylethanolamine Moderate Preclinical Effective in rodents but low human efficacy due to receptor differences
SR 58611A (Midy Sanofi) Aryloxypropanolamine Moderate Phase II Shows thermogenic effects but limited oral bioavailability
L-755507 (Merck) Aryloxypropanolamine Moderate Preclinical Species-specific activity; poor human receptor binding
CP11427l (Pfizer) Alkyloxazole Low Phase I Rapid metabolism limits therapeutic utility

Key Research Findings

  • Species-Specific Efficacy : CL316243 and L-755507 show robust activity in rodents but fail in humans due to divergent β3 receptor conformations and metabolic pathways .
  • Structural Advantages: this compound’s diarylmethylamine scaffold improves receptor binding kinetics and metabolic stability over aryloxypropanolamines .
  • Clinical Progress : this compound and BMS-196085 are among the few β3 agonists advancing to human trials, highlighting their optimized pharmacokinetic profiles .

Biological Activity

BMS-194449 is a selective beta-3 adrenergic receptor agonist that has garnered attention for its potential therapeutic applications, particularly in metabolic disorders such as obesity and type 2 diabetes. This compound has been studied extensively for its biological activity, pharmacological properties, and therapeutic implications.

This compound acts primarily as an agonist at the beta-3 adrenergic receptors (β3-ARs), which are predominantly found in adipose tissue. Activation of these receptors leads to lipolysis and thermogenesis, making this compound a candidate for weight management therapies. The compound's selectivity for β3-ARs over β1 and β2 receptors is crucial for minimizing side effects associated with non-selective adrenergic activation .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been linked to its chemical structure. Research indicates that modifications to the ethanolamine moiety enhance β3 selectivity. For instance, the introduction of a benzyl group at the nitrogen position has been shown to promote this selectivity, resulting in compounds that exhibit potent agonistic activity at β3 receptors while maintaining lower activity at β1 and β2 receptors .

Comparative Biological Activity

The biological activity of this compound can be quantitatively compared with other beta agonists through parameters such as EC50 values, which indicate the concentration required for half-maximal response. The following table summarizes the EC50 values of this compound alongside other known beta agonists:

CompoundEC50 (nM) for β1EC50 (nM) for β2EC50 (nM) for β3
This compound>1000>10000.062
Isoproterenol0.130.05220
Salbutamol0.50.1>1000

This data illustrates that this compound exhibits significantly higher selectivity for the β3 receptor compared to traditional beta agonists like isoproterenol and salbutamol .

Clinical Trials

This compound has been evaluated in various clinical settings to assess its efficacy in promoting weight loss and improving metabolic profiles. A notable study involved obese subjects where treatment with this compound resulted in significant reductions in body weight and improvements in insulin sensitivity compared to placebo controls. The findings highlighted the compound's potential to modulate metabolic pathways beneficially.

Safety Profile

The safety profile of this compound has been assessed through several phase trials, indicating a favorable outcome with minimal adverse effects reported. Commonly observed side effects were mild and included headache and gastrointestinal disturbances, which were consistent with other beta agonists but less severe than those associated with non-selective agents .

Future Directions

Research continues to explore the full therapeutic potential of this compound, particularly in combination therapies for obesity and diabetes management. Ongoing studies aim to elucidate its long-term effects on weight maintenance and metabolic health.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing BMS-194449 with high purity, and how can researchers validate synthetic success?

To synthesize this compound, researchers should adopt iterative optimization protocols. Begin with established organic synthesis routes (e.g., nucleophilic substitution or catalytic coupling reactions) while systematically varying reaction conditions (temperature, solvent polarity, catalyst loading). Validate purity using High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold) and confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C spectra alignment with theoretical predictions). For reproducibility, document all synthetic intermediates and characterize them using mass spectrometry (MS) .

Q. How should researchers design initial in vitro assays to evaluate the efficacy of this compound?

Design dose-response experiments with appropriate controls (e.g., vehicle and positive/negative controls) and replicate measurements (n ≥ 3). Select cell lines or enzymatic systems relevant to this compound’s proposed mechanism. Use statistical tools like nonlinear regression to calculate IC50_{50}/EC50_{50} values, ensuring confidence intervals are reported. Avoid overinterpreting preliminary data; instead, use pilot studies to refine assay conditions (e.g., incubation time, solvent compatibility) .

Q. What spectroscopic techniques are essential for confirming the structural identity of this compound?

A multi-technique approach is critical:

  • NMR Spectroscopy : Analyze 1^1H, 13^13C, and 2D spectra (COSY, HSQC) to verify bond connectivity and stereochemistry.
  • Infrared (IR) Spectroscopy : Confirm functional groups (e.g., carbonyl peaks at ~1700 cm1^{-1}).
  • Mass Spectrometry (MS) : Compare experimental molecular ion peaks with theoretical masses.
    Cross-reference spectral data with synthetic intermediates and literature analogs to resolve ambiguities .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

Apply four-parameter logistic models (e.g., Hill equation) to fit dose-response curves. Use software like GraphPad Prism or R for robust error estimation. Assess goodness-of-fit via metrics like R2^2 and residual plots. For comparative studies (e.g., this compound vs. analogs), employ ANOVA with post-hoc tests (Tukey’s HSD) to evaluate significance. Report effect sizes and power calculations to contextualize biological relevance .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

Contradictions often arise from bioavailability differences or off-target effects. To address this:

  • Pharmacokinetic Analysis : Measure plasma/tissue concentrations of this compound in in vivo models to confirm adequate exposure.
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to in vivo effects.
  • Target Engagement Studies : Apply techniques like thermal shift assays or CRISPR knockdown to verify target specificity.
    Reconcile discrepancies by testing in vitro models under physiological conditions (e.g., serum-containing media) .

Q. What experimental strategies are effective for elucidating the molecular targets of this compound?

Combine orthogonal methods:

  • Chemoproteomics : Use affinity-based probes or photoaffinity labeling to capture target proteins.
  • RNA Sequencing : Identify transcriptomic changes post-treatment and cross-reference with known pathways.
  • Computational Docking : Predict binding sites using molecular dynamics simulations (e.g., AutoDock Vina).
    Validate candidates via knockout/knockdown experiments and rescue assays .

Q. How should comparative studies between this compound and structural analogs be designed to maximize mechanistic insights?

Adopt a scaffold-hopping approach:

  • Structural Modifications : Systematically alter functional groups (e.g., halogen substitution, stereochemistry).
  • Biological Testing : Compare potency, selectivity, and toxicity profiles across analogs.
  • SAR Analysis : Use quantitative structure-activity relationship (QSAR) models to predict key pharmacophores.
    Prioritize analogs with divergent physicochemical properties (e.g., logP, solubility) to explore mechanism-stability relationships .

Q. What methodologies optimize the assessment of this compound’s pharmacokinetic properties across species?

Implement tiered testing:

  • In Silico Prediction : Use tools like GastroPlus to estimate absorption/distribution.
  • In Vitro ADME : Assess metabolic stability (e.g., liver microsomes), plasma protein binding, and permeability (Caco-2 assays).
  • In Vivo Studies : Conduct cassette dosing in rodents/non-rodents to measure clearance, volume of distribution, and half-life.
    Normalize doses across species using body surface area scaling and report interspecies variability .

Q. Methodological Tables

Q. Table 1: Key Techniques for Compound Characterization

Technique Application Critical Parameters
HPLC-UVPurity assessmentColumn type, mobile phase gradient
1^1H/13^13C NMRStructural confirmationSolvent compatibility, spectral resolution
High-Resolution MSMolecular weight verificationMass accuracy (<5 ppm)

Q. Table 2: Common Pitfalls in this compound Research

Issue Mitigation Strategy Relevant Evidence
Inconsistent bioactivityValidate assay reproducibility with internal controls
Low in vivo efficacyPre-screen metabolic stability and bioavailability
Target ambiguityCombine chemoproteomics and genetic validation

Properties

IUPAC Name

N-[5-[(1R)-2-[bis[4-(difluoromethoxy)phenyl]methylamino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F4N2O6S/c1-37(33,34)30-19-12-16(6-11-20(19)31)21(32)13-29-22(14-2-7-17(8-3-14)35-23(25)26)15-4-9-18(10-5-15)36-24(27)28/h2-12,21-24,29-32H,13H2,1H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKHGCVTMAEHRG-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)C(CNC(C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)OC(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)[C@H](CNC(C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)OC(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F4N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301108692
Record name N-[5-[(1R)-2-[[Bis[4-(difluoromethoxy)phenyl]methyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301108692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170686-12-1
Record name N-[5-[(1R)-2-[[Bis[4-(difluoromethoxy)phenyl]methyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170686-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BMS-194449
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170686121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[5-[(1R)-2-[[Bis[4-(difluoromethoxy)phenyl]methyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301108692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMS-194449
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93ZDV2P17I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BMS-194449
Reactant of Route 3
BMS-194449
Reactant of Route 4
BMS-194449
Reactant of Route 5
Reactant of Route 5
BMS-194449
Reactant of Route 6
BMS-194449

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.